7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
Description
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one (Ilf) is a nitrogen-containing dispirocyclic compound characterized by a complex bicyclic framework. Its synthesis involves a Hofmann elimination reaction starting from precursor He (4.25 g, 0.0104 mole) in the presence of potassium hydroxide and ethylene glycol/water under reflux conditions. The product crystallizes as fine white needles with a melting point of 150–157°C and a molecular formula of C₁₆H₂₁NO₃ (molecular weight: 281.38) . Analytical data confirm its structure, including IR absorption bands at 1692 cm⁻¹ (C=O) and 3390 cm⁻¹ (O–H) . This compound is primarily explored as a synthetic intermediate in medicinal chemistry, though its direct pharmacological applications remain understudied.
Properties
CAS No. |
95833-60-6 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
InChI Key |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the intermediate compound, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has been explored for its potential pharmacological properties, particularly in the context of antihistaminic activity. Studies suggest that it may interact with histamine receptors, potentially influencing allergic responses and providing therapeutic benefits in conditions such as asthma and allergic rhinitis .
Antitumor Activity
Recent research indicates that compounds with similar structural characteristics have shown promise as anticancer agents. For instance, derivatives of dispiro compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo . The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest, making them valuable candidates for further exploration in cancer therapy.
Anti-inflammatory Effects
In addition to its potential as an anticancer agent, there is emerging evidence that compounds related to 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one exhibit anti-inflammatory properties . This could be particularly relevant in the treatment of chronic inflammatory diseases, where modulation of inflammatory pathways is crucial.
Case Study 1: Antihistaminic Activity
A study investigating the interaction of dispiro compounds with histamine receptors found that certain derivatives, including those related to 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one, demonstrated significant binding affinity to H1 receptors, suggesting potential use as antihistamines .
Case Study 2: Anticancer Potential
In a comparative analysis of various dispiro compounds, researchers noted that those with similar structural motifs to 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one exhibited IC50 values ranging from 4 to 11 µM against several cancer cell lines including HCT116 and MCF7 . This highlights the compound's potential as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their physicochemical properties, and applications:
Key Comparisons
Spirocyclic Framework and Stability
- However, the spirocyclic backbone retains rigidity, as evidenced by its crystalline nature .
- Nitroxyl Biradicals () : Spirocyclohexane moieties in nitroxides (e.g., 7-azadispiro[5.1.5.2]pentadecane derivatives) significantly enhance resistance to reduction by ascorbate (1.3–3.14× slower than tetramethyl nitroxides), making them superior for electron paramagnetic resonance (EPR) applications .
Functional Group Impact on Reactivity
- Amino vs. Hydroxyethoxy Derivatives: The 7-amino analogue (II) undergoes facile acetylation to yield Ila, which exhibits negligible antihistaminic activity in guinea pig ileum assays . In contrast, Ilf’s hydroxyethoxy group may enable ether cleavage or further derivatization for targeted drug design.
- Epoxide-Functionalized Derivatives () : The oxiranylmethyl group in 2,2,4,4-tetramethyl-7-oxa-14-(oxiranylmethyl)... enables crosslinking in polymer chemistry, a feature absent in Ilf .
Biological Activity
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one, identified by its CAS number 94329-49-4, is a compound with notable structural features and potential biological activities. Its molecular formula is C16H27NO3, with a molecular weight of approximately 281.39 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.
The compound exhibits the following physicochemical properties:
- Molecular Formula : C16H27NO3
- Molecular Weight : 281.39 g/mol
- Density : 1.14 g/cm³
- Boiling Point : 510.3°C at 760 mmHg
- Flash Point : 262.4°C
- Refractive Index : 1.539
Biological Activity Overview
Research into the biological activity of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has revealed several potential therapeutic applications, primarily due to its interaction with various biological targets.
Antiviral Activity
One of the notable areas of study is its antiviral properties, particularly against Hepatitis C Virus (HCV). The compound has been analyzed for its ability to inhibit viral replication, showing promise as a potential lead compound in antiviral drug development .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Studies : Research published in pharmacological journals indicates that compounds structurally similar to 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one exhibit potent antiviral effects against HCV by targeting viral proteases and polymerases .
- Cytotoxicity Assessments : In vitro studies using various cancer cell lines have shown that dispiro compounds can induce apoptosis and inhibit growth through mechanisms involving oxidative stress and modulation of apoptotic pathways .
- Mechanistic Insights : Investigations into the mechanism of action reveal that such compounds may interact with cellular signaling pathways, leading to altered gene expression profiles associated with cell survival and proliferation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
